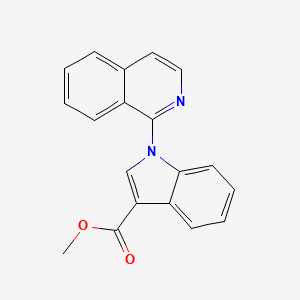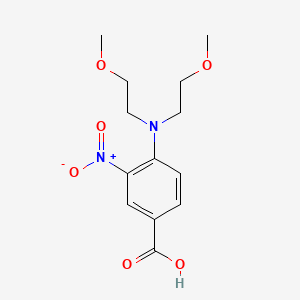
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is an organic compound that features a nitro group and a bis(2-methoxyethyl)amino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid .
科学的研究の応用
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid: A reduced form of the compound.
4-[Bis(2-methoxyethyl)amino]-3-chlorobenzoic acid: A derivative with a chloro group instead of a nitro group.
Uniqueness
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
特性
分子式 |
C13H18N2O6 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
4-[bis(2-methoxyethyl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H18N2O6/c1-20-7-5-14(6-8-21-2)11-4-3-10(13(16)17)9-12(11)15(18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
InChIキー |
IXEJKOITYCIRCJ-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCOC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

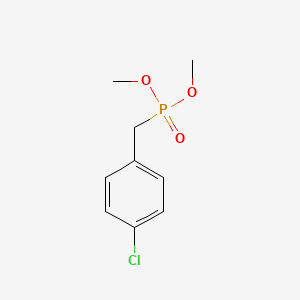
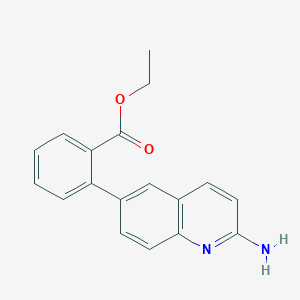
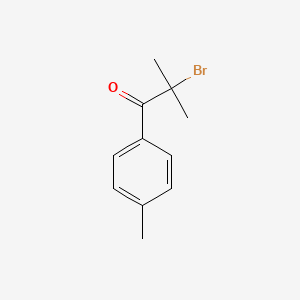
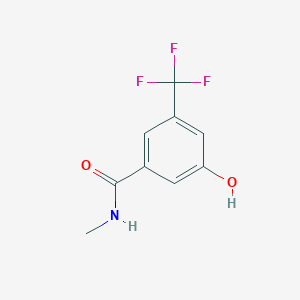

![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)
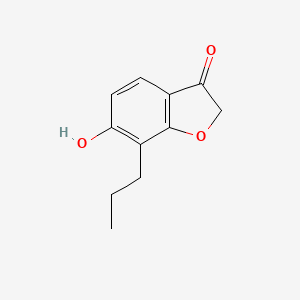
![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
